Paclitaxel

Catalog No.
S548183
CAS No.
33069-62-4
M.F
C47H51NO14
M. Wt
853.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paclitaxel

CAS Number

33069-62-4

Product Name

Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-MZXODVADSA-N

SMILES

O=C1[C@H](OC(C)=O)C(C2(C)C)=C(C)[C@@H](OC([C@H](O)[C@@H](NC(C3=CC=CC=C3)=O)C4=CC=CC=C4)=O)C[C@@]2(O)[C@@H](OC(C5=CC=CC=C5)=O)[C@@]6([H])[C@@]1(C)[C@@H](O)C[C@@]7([H])OC[C@]76OC(C)=O

Solubility

Insoluble
Insoluble in water
5.56e-03 g/L

Synonyms

7 epi Taxol, 7-epi-Taxol, Anzatax, Bris Taxol, NSC 125973, NSC-125973, NSC125973, Onxol, Paclitaxel, Paclitaxel, (4 alpha)-Isomer, Paxene, Praxel, Taxol, Taxol A, Taxol, Bris

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Description

The exact mass of the compound Paclitaxel is 853.33096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolubleinsoluble in water5.56e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids. It belongs to the ontological category of taxane diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Paclitaxel, also known by the brand name Taxol®, is a naturally occurring compound derived from the bark of the Pacific yew tree (Taxus brevifolia) [National Institutes of Health, ]. It holds a significant role in scientific research, particularly in the field of oncology, due to its potent anti-cancer properties. This section explores three key aspects of Paclitaxel's application in scientific research:

Mechanism of Action and Anti-Cancer Effects

Paclitaxel's primary mechanism of action involves targeting microtubules, essential components of the cell's cytoskeleton that play a crucial role in cell division. Paclitaxel binds to and stabilizes microtubules, preventing them from undergoing the dynamic disassembly and reassembly necessary for cell division. This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells [National Center for Biotechnology Information, ]. Scientific research has demonstrated the effectiveness of Paclitaxel against various cancer types, including:

  • Ovarian cancer [National Center for Biotechnology Information, ]
  • Breast cancer [National Center for Biotechnology Information, ]
  • Non-small cell lung cancer [National Center for Biotechnology Information, ]
  • Kaposi sarcoma [National Center for Biotechnology Information, ]

Overcoming Challenges and Improving Delivery

Despite its effectiveness, Paclitaxel faces challenges in clinical application. The drug is poorly soluble in water, limiting its bioavailability and requiring harsh solvents for administration, which can lead to side effects [National Center for Biotechnology Information, ]. Ongoing research is addressing these limitations by exploring alternative delivery methods, such as:

  • Nanoparticle formulations: Encapsulating Paclitaxel within nanoparticles improves its solubility and allows for targeted delivery to cancer cells, potentially reducing side effects [National Center for Biotechnology Information, ].
  • Antibody-drug conjugates: Linking Paclitaxel to antibodies that specifically target cancer cells can further enhance its efficacy and delivery accuracy [National Center for Biotechnology Information, ].

Exploring New Applications and Combination Therapies

Scientific research continues to explore the potential of Paclitaxel beyond its established uses. This includes investigating its effectiveness against other types of cancer and its potential to synergize with other therapies. Some promising areas of research include:

  • Combination therapies: Combining Paclitaxel with other anti-cancer drugs or radiation therapy may improve treatment outcomes and overcome resistance [National Center for Biotechnology Information, ].
  • Targeting drug resistance: Research is ongoing to understand and overcome Paclitaxel resistance mechanisms, paving the way for more effective treatment strategies [National Center for Biotechnology Information, ].

Paclitaxel is a complex natural compound originally derived from the bark of the Pacific yew tree (Taxus brevifolia). It is classified as a taxane, a class of diterpenes, and is widely recognized for its potent anticancer properties. The compound was first isolated in 1971 by researchers at the Research Triangle Institute and was later developed into a chemotherapy agent under the trade name Taxol. Paclitaxel is included on the World Health Organization's List of Essential Medicines due to its significant role in cancer treatment, particularly for breast, ovarian, lung, and pancreatic cancers .

Structurally, paclitaxel features a tetracyclic 17-atom skeleton with 11 stereocenters, making it a stereochemically complex molecule. Its unique structure allows it to interact specifically with microtubules within cells, leading to its therapeutic effects .

Paclitaxel acts as a mitotic inhibitor by promoting the stabilization of microtubules, essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, PTX prevents their disassembly during cell division, leading to cell cycle arrest and ultimately cell death in cancer cells [].

Physical and Chemical Properties

  • Melting point: Not reported due to decomposition at high temperatures [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Poorly soluble in water (0.004 mg/mL) but soluble in organic solvents like ethanol, chloroform, and DMSO [].
  • Stability: Sensitive to light and heat; formulations typically include stabilizing agents [].

PTX is a highly toxic compound with severe side effects, including neutropenia (low white blood cell count), peripheral neuropathy (nerve damage), and hypersensitivity reactions []. Due to its toxicity, PTX should only be administered by healthcare professionals in controlled settings.

The primary chemical reaction involving paclitaxel is its interaction with tubulin, the protein building block of microtubules. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly. This stabilization of microtubules disrupts normal mitotic spindle function during cell division, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis in cancer cells .

Additionally, paclitaxel undergoes metabolic transformations in the liver primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), resulting in various metabolites that are generally less active than the parent compound .

Paclitaxel exhibits significant biological activity as an antimicrotubule agent. Its mechanism involves:

  • Microtubule Stabilization: By binding to β-tubulin, paclitaxel stabilizes microtubules against depolymerization, which is crucial for maintaining cellular structure and function during mitosis .
  • Cell Cycle Arrest: The stabilization of microtubules leads to mitotic arrest as cells cannot properly segregate chromosomes during division. This triggers the spindle assembly checkpoint, preventing further progression into mitosis .
  • Induction of Apoptosis: Paclitaxel can also induce programmed cell death by interfering with apoptotic pathways, including interactions with B-cell leukemia 2 (Bcl-2) proteins .

Paclitaxel is primarily used in oncology as a chemotherapeutic agent for treating various cancers, including:

  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer
  • Pancreatic Cancer
  • Kaposi's Sarcoma

It is typically administered intravenously and often used in combination with other chemotherapy agents to enhance efficacy and reduce resistance . The drug's ability to halt cell division makes it particularly effective against rapidly dividing cancer cells.

Paclitaxel has been studied extensively for its interactions with other drugs and biological molecules:

  • Drug Interactions: Paclitaxel has over 400 known drug interactions that can affect its metabolism and efficacy. Notably, drugs that inhibit or induce cytochrome P450 enzymes can significantly alter paclitaxel's pharmacokinetics .
  • Resistance Mechanisms: Some cancer cells develop resistance to paclitaxel through various mechanisms such as upregulation of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin expression that reduce drug binding efficacy .

Several compounds share structural or functional similarities with paclitaxel. Here are some notable examples:

Compound NameSourceMechanism of ActionUnique Features
DocetaxelSemi-synthetic (from Taxus)Microtubule stabilizationMore potent than paclitaxel; used in similar cancers
CabazitaxelSemi-synthetic (from Taxus)Microtubule stabilizationEffective against taxane-resistant tumors
VincristineDerived from Catharanthus roseusInhibits microtubule formationDifferent mechanism; induces apoptosis via different pathways
ColchicineDerived from Colchicum autumnaleInhibits microtubule polymerizationPrimarily affects mitotic spindle formation differently

Paclitaxel stands out due to its unique mechanism of stabilizing microtubules rather than inhibiting their formation like colchicine or vincristine. Its broad application across various cancer types and its inclusion on essential medicines lists further underscore its significance in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug.
Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

White to off-white crystalline powder
Needles from aqueous methanol

XLogP3

2.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

853.33095530 g/mol

Monoisotopic Mass

853.33095530 g/mol

Heavy Atom Count

62

LogP

3
3

Appearance

Solid powder

Melting Point

415 to 421 °F (NTP, 1992)
216-217 °C
213-216 °C (decomposition)
213 - 216 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P88XT4IS4D
3PPC5TL76P

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (86.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (71.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (84.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (19.03%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (85.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (14.6%): May cause genetic defects [Danger Germ cell mutagenicity];
H341 (30.97%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (27.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (70.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (15.49%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (51.77%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of Kaposi's sarcoma and cancer of the lung, ovarian, and breast. Abraxane® is specfically indicated for the treatment of metastatic breast cancer and locally advanced or metastatic non-small cell lung cancer.
FDA Label
Apealea in combination with carboplatin is indicated for the treatment of adult patients with first relapse of platinum�sensitive epithelial ovarian cancer , primary peritoneal cancer and fallopian tube cancer .
Abraxane monotherapy is indicated for the treatment of metastatic breast cancer in adult patients who have failed first-line treatment for metastatic disease and for whom standard, anthracycline containing therapy is not indicated. Abraxane in combination with gemcitabine is indicated for the first-line treatment of adult patients with metastatic adenocarcinoma of the pancreas. Abraxane in combination with carboplatin is indicated for the first-line treatment of non-small cell lung cancer in adult patients who are not candidates for potentially curative surgery and/or radiation therapy.
Pazenir monotherapy is indicated for the treatment of metastatic breast cancer in adult patients who have failed first-line treatment for metastatic disease and for whom standard, anthracycline containing therapy is not indicated. Pazenir in combination with carboplatin is indicated for the first-line treatment of non-small cell lung cancer in adult patients who are not candidates for potentially curative surgery and/or radiation therapy.
Paxene is indicated for the treatment of patients with: � advanced AIDS-related Kaposi's sarcoma (AIDS-KS) who have failed prior liposomal anthracycline therapy; � metastatic carcinoma of the breast (MBC) who have failed, or are not candidates for standard anthracycline-containing therapy; � advanced carcinoma of the ovary (AOC) or with residual disease (> 1 cm) after initial laparotomy, in combination with cisplatin as first-line treatment; � metastatic carcinoma of the ovary (MOC) after failure of platinum-containing combination therapy without taxanes as second-line treatment; � non-small cell lung carcinoma (NSCLC) who are not candidates for potentially curative surgery and/or radiation therapy, in combination with cisplatin. Limited efficacy data supports this indication (see section 5. 1).
Treatment of soft tissue sarcoma
Treatment of solid malignant tumours

Livertox Summary

Paclitaxel is an antineoplastic agent which acts by inhibitor of cellular mitosis and which currently plays a central role in the therapy of ovarian, breast, and lung cancer. Therapy with paclitaxel has been associated with a low rate of serum enzyme elevations, but has not been clearly linked to cases of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Nanoparticlepaclitaxel
US Brand Name(s): Abraxane
FDA Approval: Yes
Paclitaxel albumin-stabilized nanoparticle formulation is approved to be used alone or with other drugs to treat: Breast cancer that has relapsed or metastasized (spread to other parts of the body) after treatment with other chemotherapy.
Non-small cell lung cancer that is locally advanced or has metastasized. It is used with carboplatin as first-line treatment in patients whose disease cannot be treated with surgery or radiation therapy.
Pancreatic cancer that has metastasized. It is used with gemcitabine hydrochloride as first-line treatment.
Paclitaxel albumin-stabilized nanoparticle formulation is also being studied in the treatment of other types of cancer. Paclitaxel albumin-stabilized nanoparticle formulation is a form of paclitaxel contained in nanoparticles (very tiny particles of protein ). The drug is also called nanoparticle paclitaxel and protein-bound paclitaxel. This form may work better than other forms of paclitaxel and have fewer side effects.

Therapeutic Uses

Antineoplastic Agents, Phytogenic; Radiation-Sensitizing Agents
Standard formulation paclitaxel requires the use of solvents, such as Cremphor-EL, which contribute to some of the toxicities commonly associated with paclitaxel-based therapy. Nanoparticle albumin-bound paclitaxel (nab-paclitaxel) is a novel solvent-free formulation of paclitaxel. The formulation is prepared by high-pressure homogenization of paclitaxel in the presence of serum albumin into a nanoparticle colloidal suspension. The human albumin-stabilized paclitaxel particles have an average size of 130 nm. Nab-paclitaxel has several practical advantages over Cremphor-EL-paclitaxel, including a shorter infusion time (30 min) and no need for premedications for hypersensitivity reactions. The nab-paclitaxel formulation eliminates the impact of Cremphor-EL on paclitaxel pharmacokinetics and utilizes the endogenous albumin transport mechanisms to concentrate nab-paclitaxel within the tumor. A recent Phase III trial compared nab- and Cremphor-EL-paclitaxel in patients with metastatic breast cancer. Patients treated with nab-paclitaxel experienced a higher response, longer time to tumor progression and, in patients receiving second-line or greater therapy, a longer median survival. Patients treated with nab-paclitaxel had a significantly lower rate of severe neutropenia and a higher rate of sensory neuropathy. The preclinical and clinical data indicate that the nab-paclitaxel formulation has significant advantages over Cremphor-EL-paclitaxel.
As first line and subsequent therapy for the treatment of advanced carcinoma of the ovary. As first-line therapy, paclitaxel is indicated in combination with cisplatin.
Adjuvant treatment of node-positive breast cancer administration sequentially to standard doxorubicin-containing combination chemotherapy. In the clinical trial, there was an overall favorable effect on disease-free and overall survival in the total population of patients with receptor-positive and receptor-negative tumors, but the benefit has been specifically demonstrated by available data (mean follow-up, 30 months) only in the patients with estrogen and progesterone receptor-negative tumors. Indicated for the treatment of breast cancer after failure of combination chemotherapy for metastatic disease or relapse within 6 months of adjuvant chemotherapy. Previous therapy should have included an anthracycline unless clinically contraindicated.
For more Therapeutic Uses (Complete) data for TAXOL (9 total), please visit the HSDB record page.

Pharmacology

Paclitaxel is a taxoid antineoplastic agent indicated as first-line and subsequent therapy for the treatment of advanced carcinoma of the ovary, and other various cancers including breast cancer. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, paclitaxel induces abnormal arrays or "bundles" of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis.
Paclitaxel is a compound extracted from the Pacific yew tree Taxus brevifolia with antineoplastic activity. Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. This agent also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

L01CD01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01C - Plant alkaloids and other natural products
L01CD - Taxanes
L01CD01 - Paclitaxel

Mechanism of Action

Paclitaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, paclitaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, paclitaxel binds to the β subunit of tubulin. Tubulin is the "building block" of mictotubules, and the binding of paclitaxel locks these building blocks in place. The resulting microtubule/paclitaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that paclitaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function.
Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive.
Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication.
... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

33069-62-4

Absorption Distribution and Excretion

When a 24 hour infusion of 135 mg/m^2 is given to ovarian cancer patients, the maximum plasma concentration (Cmax) is 195 ng/mL, while the AUC is 6300 ng•h/mL.
In 5 patients administered a 225 or 250 mg/m2 dose of radiolabeled paclitaxel as a 3-hour infusion, a mean of 71% of the radioactivity was excreted in the feces in 120 hours, and 14% was recovered in the urine.
227 to 688 L/m^2 [apparent volume of distribution at steady-state, 24 hour infusion]
21.7 L/h/m2 [Dose 135 mg/m2, infusion duration 24 h]
23.8 L/h/m2 [Dose 175 mg/m2, infusion duration 24 h]
7 L/h/m2 [Dose 135 mg/m2, infusion duration 3 h]
12.2 L/h/m2 [Dose 175 mg/m2, infusion duration 3 h]
Paclitaxel bound to nanoparticles of the serum protein albumin is delivered via endothelial transport mediated by albumin receptors, and the resulting concentration of paclitaxel in tumor cells is increased compared with that achieved using an equivalent dose of conventional paclitaxel. Like conventional paclitaxel, albumin-bound paclitaxel has a large volume of distribution. Following 30-minute or 3-hour IV infusion of 80-375 mg/sq m albumin-bound paclitaxel, the volume of distribution averaged 632 L/sq m. The volume of distribution of albumin-bound paclitaxel 260 mg/sq m by 30-minute IV infusion was 53% larger than the volume of distribution of conventional paclitaxel 175 mg/sq m by 3-hour IV infusion. /Paclitaxel (albumin-bound)/
Following IV administration, paclitaxel is widely distributed into body fluids and tissues. Paclitaxel has a large volume of distribution that appears to be affected by dose and duration of infusion. Following administration of paclitaxel doses of 135 or 175 mg/sq m by IV infusion over 24 hours in patients with advanced ovarian cancer, the mean apparent volume of distribution at steady state ranged from 227-688 L/sq m. The steady-state volume of distribution ranged from 18.9-260 L/sq m in children with solid tumors or refractory leukemia receiving paclitaxel 200-500 mg/sq m by 24-hour IV infusion. Paclitaxel does not appear to readily penetrate the CNS, but paclitaxel has been detected in ascitic fluid following IV infusion of the drug. It is not known whether paclitaxel is distributed into human milk, but in lactating rats given radiolabeled paclitaxel, concentrations of radioactivity in milk were higher than those in plasma and declined in parallel with plasma concentrations of the drug.
For the dose range 80-375 mg/sq m, increase in dose of albumin-bound paclitaxel was associated with a proportional increase in AUC.354 The duration of infusion did not affect the pharmacokinetic disposition of albumin-bound paclitaxel. Following 30-minute or 3-hour IV infusion of albumin-bound paclitaxel 260 mg/sq m, the peak plasma concentration averaged 18,741 ng/mL. /Paclitaxel (albumin-bound)/
Peak plasma concentrations and areas under the plasma concentration-time curve (AUCs) following IV administration of paclitaxel exhibit marked interindividual variation. Plasma concentrations of paclitaxel increase during continuous IV administration of the drug and decline immediately following completion of the infusion. Following 24-hour IV infusion of paclitaxel at doses of 135 or 175 mg/sq m in patients with advanced ovarian cancer, peak plasma concentrations averaged 195 or 365 ng/mL, respectively; the increase in dose (30%) was associated with a disproportionately greater increase in peak plasma concentration (87%), but the increase in AUC was proportional. When paclitaxel was administered by continuous IV infusion over 3 hours at doses of 135 or 175 mg/sq m in patients with advanced ovarian cancer, peak plasma concentrations averaged 2.17 or 3.65 ug/mL, respectively; the increase in dose (30%) was associated with disproportionately greater increases in peak plasma concentration (68%) and AUC (89%).
For more Absorption, Distribution and Excretion (Complete) data for TAXOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. In vitro studies with human liver microsomes and tissue slices showed that paclitaxel was metabolized primarily to 6a-hydrox-ypaclitaxel by the cytochrome P450 isozyme CYP2C8; and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4.
Paclitaxel is extensively metabolized in the liver. Metabolism of paclitaxel to its major metabolite, 6alpha-hydroxypaclitaxel, is mediated by cytochrome P-450 isoenzyme CYP2C8,1 185 187 202 354 while metabolism to 2 of its minor metabolites, 3'-p-hydroxypaclitaxel and 6alpha,3'-p-dihydroxypaclitaxel, is catalyzed by CYP3A4.
The elimination of nonradioactive taxol in bile and urine was investigated in the rat after administration via the caudal vein (10 mg/kg). As in humans, no metabolites of taxol were detected by HPLC in rat urine, and only 10% of the injected taxol was recovered in urine over a 24 hr period. In contrast, 11.5% and 29% of the injected taxol was recovered in rat bile as unchanged taxol and metabolites, respectively. Among the nine taxol metabolites detected by HPLC, the side chain at C13, which is required for pharmacological activity, had been removed in only one minor metabolite, baccatin III. The chemical structures of the two major hydroxylated metabolites were determined by MS (fast atom bombardment and desorption chemical ionization) and (1)H NMR spectroscopy. One was a taxol derivative hydroxylated on the phenyl group at C3 of the side chain at C13, while the other corresponded to a taxol derivative hydroxylated in the m-position on the benzoate of the side chain at C2. Although these two major taxol metabolites were as active as taxol in preventing cold microtubule disassembly, they were, respectively, 9 and 39 times less cytotoxic as taxol on in vitro L1210 leukemia growth. These results show for the first time that there is a significant hepatic metabolism of taxol.
To investigate how taxane's substituents at C3' affect its metabolism, ... the metabolism of cephalomannine and paclitaxel, a pair of analogs that differ slightly at the C3' position /was compared/. After cephalomannine was incubated with human liver microsomes in an NADPH-generating system, two monohydroxylated metabolites (M1 and M2) were detected by liquid chromatography/tandem mass spectrometry. C4'' (M1) and C6alpha (M2) were proposed as the possible hydroxylation sites, and the structure of M1 was confirmed by (1)H NMR. Chemical inhibition studies and assays with recombinant human cytochromes P450 (P450s) indicated that 4''-hydroxycephalomannine was generated predominantly by CYP3A4 and 6alpha-hydroxycephalomannine by CYP2C8. The overall biotransformation rate between paclitaxel and cephalomannine differed slightly (184 vs. 145 pmol/min/mg), but the average ratio of metabolites hydroxylated at the C13 side chain to C6alpha for paclitaxel and cephalomannine varied significantly (15:85 vs. 64:36) in five human liver samples. Compared with paclitaxel, the major hydroxylation site transferred from C6alpha to C4'', and the main metabolizing P450 changed from CYP2C8 to CYP3A4 for cephalomannine. In the incubation system with rat or minipig liver microsomes, only 4''-hydroxycephalomannine was detected, and its formation was inhibited by CYP3A inhibitors. Molecular docking by AutoDock suggested that cephalomannine adopted an orientation in favor of 4''-hydroxylation, whereas paclitaxel adopted an orientation favoring 3'-p-hydroxylation. Kinetic studies showed that CYP3A4 catalyzed cephalomannine more efficiently than paclitaxel due to an increased V(m). Our results demonstrate that relatively minor modification of taxane at C3' has major consequence on the metabolism.
Hepatic. In vitro studies with human liver microsomes and tissue slices showed that paclitaxel was metabolized primarily to 6a-hydrox-ypaclitaxel by the cytochrome P450 isozyme CYP2C8; and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4. Route of Elimination: In 5 patients administered a 225 or 250 mg/m2 dose of radiolabeled paclitaxel as a 3-hour infusion, a mean of 71% of the radioactivity was excreted in the feces in 120 hours, and 14% was recovered in the urine. Half Life: When a 24 hour infusion of 135 mg/m^2 is given to ovarian cancer patients, the elimination half=life is 52.7 hours.

Wikipedia

Paclitaxel
Leucine

Drug Warnings

Administer paclitaxel under the supervision of a health care provider experienced in the use of cancer chemotherapeutic agents. Appropriate management of complications is possible only when adequate diagnostic and treatment facilitates are readily available.
Do not give paclitaxel therapy to patients with solid tumors who have baseline neutrophil counts of less than 1,500 cells/cu mm, and do not give to patients with AIDS-related Kaposi sarcoma if the baseline neutrophil count is less than 1,000 cells/cu mm. In order to monitor the occurrence of bone marrow suppression, primarily neutropenia, which may be severe and result in infection, perform frequent peripheral blood cell counts on all patients receiving paclitaxel.
Anaphylaxis and severe hypersensitivity reactions characterized by dyspnea and hypotension requiring treatment, angioedema, and generalized urticaria have occurred in 2% to 4% of patients receiving paclitaxel in clinical trials. Fatal reactions have occurred in patients despite premedication. Pretreat all patients with corticosteroids, diphenhydramine, and H2 antagonists. Do not rechallenge patients who experience severe hypersensitivity reactions to paclitaxel with the drug.
An albumin form of paclitaxel may substantially affect a drug's functional properties relative to those of drug in solution. Do not substitute for or with other paclitaxel formulations. /Paclitaxel (albumin-bound)/
For more Drug Warnings (Complete) data for TAXOL (62 total), please visit the HSDB record page.

Biological Half Life

When a 24 hour infusion of 135 mg/m^2 is given to ovarian cancer patients, the elimination half=life is 52.7 hours.
5.3-17.4 hours after 1 and 6 hour infusions at dosing levels of 15-275 mg/sq m
Following IV infusion of paclitaxel over periods ranging from 6-24 hours in adults with malignancy, plasma concentrations of paclitaxel appeared to decline in a biphasic manner in some studies, with an average distribution half-life of 0.34 hours and an average elimination half-life of 5.8 hours. However, additional studies, particularly those in which paclitaxel is administered over shorter periods of infusion, show that the drug exhibits nonlinear pharmacokinetic behavior. In patients receiving paclitaxel 175 mg/sq m administered by 3-hour IV infusion, the distribution half-life averages 0.27 hours and the elimination half-life averages 2.33 hours.
Following 30-minute or 3-hour IV infusion of 80-375 mg/sq m albumin-bound paclitaxel, ... terminal half-life albumin-bound paclitaxel was about 27 hours. ... /Paclitaxel (albumin-bound)/

Use Classification

Human drugs -> Antineoplastic agents, Taxanes -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... First isolated, as the l-form, from the bark of the Pacific yew tree, Taxus breviofolia, Taxacaea
Semisynthetic process extracting deacetylbaccatin III (precursor of taxol) from a yew plant, Taxus baccata, using needles and twigs from the plant rather than bark tissue.
Taxomyces andreanae, a fungal endophyte, was isolated from the phloem ... of the Pacific yew, Taxus brevifolia. The fungus is hyphomyceteous and, when grown in a semi-synthetic liquid medium, produced taxol and related cmpd. ... Both (1-14)C acetic acid and L-(U-14)C phenylalanine served as precursors of (14)C taxol in fungal cultures. No taxol was detected in zero time cultures or in the small agar plugs used to inoculate the culture flasks.

General Manufacturing Information

Because of the limited number of plants available, 4 million Taxus trees have been planted to allow for continued supply of this drug.
Antimicrotubule agent extracted from the Pacific yew tree ... being investigated for the use in treatment of lymphoma and mammary carcinoma in veterinary medicine

Analytic Laboratory Methods

Analyte: paclitaxel; matrix: pharmaceutical preparation (injection solution); procedure: micellar electrokinetic capillary chromatography with ultraviolet detection at 230 nm
Analyte: paclitaxel; matrix: pharmaceutical preparation (bulk, injection solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 310-370 ng/mL
Analyte: paclitaxel; matrix: pharmaceutical preparation (injection solution); procedure: high-performance liquid chromatography with ultraviolet detection at 227 nm
Analyte: paclitaxel; matrix: pharmaceutical preparation (injection solution); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm
For more Analytic Laboratory Methods (Complete) data for TAXOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: paclitaxel; matrix: blood (plasma), urine; procedure: micellar electrokinetic chromatography with ultraviolet detection at 230 nm; limit of detection: 20 ng/mL (plasma), 50 ng/mL (urine)
Analyte: paclitaxel; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 227 nm; limit of detection: 10 ng/mL
Analyte: paclitaxel; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 227 nm; limit of detection: 0.15 nM
For more Clinical Laboratory Methods (Complete) data for TAXOL (11 total), please visit the HSDB record page.

Storage Conditions

Commercially available albumin-bound paclitaxel for injectable suspension should be stored in unopened vials at 20-25 °C and retained in the original package for protection from bright light. Neither freezing nor refrigeration adversely affects albumin-bound paclitaxel for injectable suspension. When stored under recommended conditions, unopened vials of commercially available albumin-bound paclitaxel for injectable suspension are stable until the date indicated on the package. /Paclitaxel (albumin-bound)/
The manufacturer states that, when diluted as directed, paclitaxel solutions are stable for up to 27 hours when stored at approximately 25 °C under ambient lighting conditions.
Commercially available paclitaxel for injection concentrate should be stored in unopened vials at 20-25 °C and retained in the original package for protection from light. Neither freezing nor refrigeration adversely affects paclitaxel for injection concentrate. Refrigeration may result in precipitation of the drug or formulation vehicle; however, the precipitate typically will dissolve at room temperature without loss of potency. If freezing occurs, paclitaxel for injection concentrate may be thawed at room temperature until precipitate dissolves; the manufacturer states that the chemical or physical stability of the injection is not affected. If the solution remains cloudy or if an insoluble precipitate remains at room temperature, the vial should be discarded. When stored under recommended conditions, unopened vials of commercially available paclitaxel for injection concentrate are stable until the date indicated on the package.

Interactions

Concomitant administration of CNS depressants such as antihistamines or opiates with paclitaxel should be undertaken with caution as these drugs may cause potentiation of CNS depression caused by the alcohol contained in the paclitaxel formulation.
Untreated and minimally pretreated solid tumor patients received alternating sequences of taxol and cisplatin. Sequential dose escalation of each agent using taxol doses of 110 or 135 mg/sq m and cisplatin doses of 50 or 75 mg/sq m resulted in four dosage permutations that induced grades 3 and 4 neutropenia in 72% to 84% and 50% to 53% of courses, respectively. Neutropenia was brief, and hospitalization for neutropenia and fever was required in 13% to 24% of courses. However, further escalation of taxol to 170 or 200 mg/sq m induced grade 4 neutropenia in 79% to 82% of courses. At the highest taxol-cisplatin dose level (200 mg/sq m to 75 mg/sq m), the mean neutrophil count nadir was 98/uL, and hospitalization for neutropenia and fever was required in 64% of courses. The sequence of cisplatin before taxol, which has less antitumor activity in vitro, induced more profound neutropenia than the alternate sequence. Pharmacologic studies indicated that this difference was probably due to 25% lower taxol clearance rates when cisplatin preceded taxol. ...
... Pharmacokinetic studies show that administration of cisplatin followed by conventional paclitaxel decreases paclitaxel clearance by approximately 25-33%. When cisplatin and paclitaxel must be administered sequentially, the sequence of paclitaxel followed by cisplatin is recommended. Increased severity of neutropenia and thrombocytopenia have been reported when paclitaxel is administered (by 24-hour IV infusion) followed by cyclophosphamide.
Administration of paclitaxel followed by carboplatin was associated with similar rates of neutropenia but less severe thrombocytopenia compared with carboplatin alone; a pharmacodynamic mechanism for the interaction between the drugs has been postulated since the pharmacokinetics of the agents were unchanged.
For more Interactions (Complete) data for TAXOL (8 total), please visit the HSDB record page.

Stability Shelf Life

Bulk: Bulk samples stored at room temperature for 30 days showed no TLC or HPLC decomposition as indicated by UV absorption The bulk compound stored at 60 oC for three weeks also showed no decomposition After four weeks very minor decomposition was detected by TLC Ultraviolet Absorption : (MeOH) max = 227 2nm E = 28,500 - 30,900 High Performance Liquid Chromatography : Column: IBM ODS, 5um 46 x 250mm Mobile Phase: 63% MeOH/37% water Flow Rate: 1.0 mL/min Detection: UV at 230 nm Sample Preparation: Dissolve approximately 6 mg sample in 10 mL methanol Mix 1 mL of this solution with 1 mL of internal standard solution Internal Standard: 20 mg Paraben in 25 mL methanol Retention Volume: 19.3 mL (NSC 125973) 7.7 mL (I.S.)

Dates

Modify: 2023-08-15
1: Mita AC, Olszanski AJ, Walovitch RC, Perez RP, MacKay K, Tuck DP, Simmons C, Hammond S, Mita MM, Beeram M, Stone AJ, Rowinsky EK, Lewis LD. Phase I and pharmacokinetic study of AI-850, a novel microparticle hydrophobic drug delivery  system for paclitaxel. Clin Cancer Res. 2007 Jun 1;13(11):3293-301. PubMed PMID:  17545535.
2: Straub JA, Chickering DE, Lovely JC, Zhang H, Shah B, Waud WR, Bernstein H. Intravenous hydrophobic drug delivery: a porous particle formulation of paclitaxel (AI-850). Pharm Res. 2005 Mar;22(3):347-55. PubMed PMID: 15835739.

Explore Compound Types